
Osmundalin
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Overview
Description
Osmundalin is a glucoside of osmundalactone, isolated from the royal fern, Osmunda japonica . It is a structural derivative of carbohydrates and belongs to the class of organooxygen compounds . This compound has been studied for its ability to stimulate receptor cells, particularly in the medial sensilla styloconica of Bombyx mori .
Preparation Methods
Osmundalin can be synthesized from its aglycone, osmundalactone. The synthesis involves the use of 3-triethylsiloxy-1-propyne and (S)-1-methyl-2-oxoethyl benzoate, which is derived from 2,3-O-cyclohexylidene-D-glyceraldehyde . The reaction conditions and specific steps for the synthesis are detailed in the literature, but generally involve multiple steps of organic synthesis to achieve the final product.
Chemical Reactions Analysis
Osmundalin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemical Structure and Isolation
Osmundalin is characterized as a hydroxypentenolide glucoside. Its structure was elucidated through various spectroscopic methods, including NMR and mass spectrometry. The aglycone of this compound, known as osmundalactone, has also been synthesized and studied for its biological properties .
Antimicrobial Activity
This compound has shown significant antibacterial effects against various strains of bacteria. In a study evaluating the antibacterial properties of compounds isolated from Tapinella atrotomentosa, this compound was found to exhibit notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multiresistant Acinetobacter baumannii .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 32 µg/mL |
Escherichia coli (ESBL-producing) | 16 µg/mL |
Acinetobacter baumannii | 8 µg/mL |
Antioxidant Properties
This compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. In comparative studies, this compound demonstrated lower antioxidant activity than some other compounds but still showed potential benefits in reducing oxidative damage.
Table 2: ORAC Antioxidant Activity of this compound
Compound | ORAC Antioxidant Activity (mmol TE/g) |
---|---|
This compound | 3.85 ± 0.34 |
Ascorbic Acid | 6.97 ± 0.01 |
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. Specifically, (−)-epi-osmundalactone, a derivative of this compound, exhibited significant anti-inflammatory effects in RAW264.7 macrophage cells. This suggests its potential application in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of this compound Derivatives
Compound | Inhibition Percentage (%) at 50 µM |
---|---|
(−)-epi-osmundalactone | 78% |
Angiopteroside | 45% |
Potential Anticancer Applications
Emerging research indicates that this compound may possess anticancer properties. It has been suggested that derivatives of this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in specific cancer cell lines . Further studies are required to validate these findings in vivo.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing its effectiveness against a panel of resistant bacterial strains. The results indicated that this compound could be developed into a natural antibiotic alternative due to its potent activity against resistant strains .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that (−)-epi-osmundalactone significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that this compound could be beneficial in managing inflammatory conditions such as arthritis or colitis .
Mechanism of Action
The mechanism of action of osmundalin involves its interaction with receptor cells. . This interaction leads to the elicitation of impulses from the deterrent cell, which is associated with deterrency. The molecular targets and pathways involved in this process are still being studied, but it is clear that this compound plays a significant role in modulating cellular responses.
Comparison with Similar Compounds
Osmundalin is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include other glycosides and lactones, such as osmundalactone and other carbohydrate derivatives . This compound’s ability to stimulate receptor cells in insects sets it apart from other glycosides, making it a valuable compound for research in insect physiology and behavior .
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing Osmundalin’s structural properties?
Q. How can researchers ensure this compound’s purity during extraction and synthesis?
Implement rigorous purification protocols, such as recrystallization or column chromatography, and validate purity via melting point analysis and thin-layer chromatography (TLC). Document solvent systems, temperature gradients, and retention factors to enable reproducibility .
Q. What are the best practices for documenting this compound synthesis in experimental protocols?
Provide step-by-step reaction conditions (e.g., catalysts, solvents, stoichiometry), purification methods, and yield calculations. Include raw data (e.g., TLC plates, chromatograms) in supplementary materials to address potential reproducibility issues .
Advanced Research Questions
Q. How should experimental designs address discrepancies between in vitro and in vivo efficacy data for this compound?
Conduct dose-response studies across multiple biological models (e.g., cell lines, animal models) to identify bioavailability or metabolic stability limitations. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences, and validate findings with isotopic labeling or metabolite profiling .
Q. What statistical approaches resolve batch-to-batch variability in this compound’s bioactivity assays?
Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., temperature, humidity) and implement quality control charts for critical parameters. Report relative standard deviations (RSD) for biological replicates and use ANOVA to assess significance of variability .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, Gene Ontology). Validate hypotheses with CRISPR/Cas9 knockouts or chemical inhibitors, and report false discovery rates (FDR) to ensure robustness .
Q. What methodologies address contradictions in this compound’s reported solubility profiles across studies?
Standardize solvent systems (e.g., pH, ionic strength) and use dynamic light scattering (DLS) to assess aggregation. Compare results with computational solubility predictions (e.g., COSMO-RS) and disclose environmental conditions (e.g., humidity) in metadata .
Q. How should long-term stability studies for this compound be designed to meet regulatory standards?
Follow ICH guidelines by testing degradation under accelerated (40°C/75% RH) and real-time conditions. Use stability-indicating assays (e.g., HPLC-DAD) to monitor impurities and apply Arrhenius kinetics to predict shelf life .
Q. What cross-disciplinary strategies enhance this compound’s translational research potential?
Collaborate with computational chemists for molecular docking studies and material scientists for nanoformulation. Publish negative results (e.g., failed toxicity assays) to mitigate publication bias and enable meta-analyses .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
Employ orthogonal assays (e.g., SPR, ITC) to confirm binding affinities and use genetic knockouts or RNAi to assess off-target effects. Report selectivity ratios (IC50 target/IC50 off-target) and correlate with phenotypic outcomes .
Q. Methodological Guidance
- Data Presentation : Use tables to summarize key findings (e.g., IC50 values, purity metrics) and avoid duplicating data in text and figures .
- Reproducibility : Archive raw datasets (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo) and cite DOI links in methods sections .
- Contradiction Analysis : Frame conflicting results as hypotheses for future studies, emphasizing mechanistic follow-ups (e.g., structural analogs, mutant models) .
Properties
CAS No. |
54835-71-1 |
---|---|
Molecular Formula |
C12H18O8 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3 |
InChI Key |
KZOPXYPPFZYEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
172.5 - 173.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
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